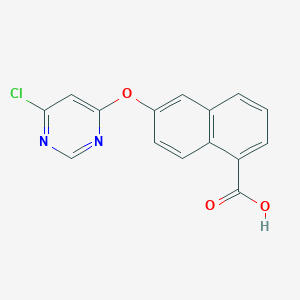
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and an oxygen atom, which is further connected to a naphthoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 4,6-dichloropyrimidine, undergoes nucleophilic substitution with a suitable phenol derivative to form 6-chloropyrimidin-4-yloxy intermediate.
Coupling with Naphthoic Acid: The intermediate is then coupled with 1-naphthoic acid under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Recycling: Implementing solvent recycling systems to reduce waste.
Purification: Employing advanced purification techniques like crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Pyrimidines: Products where the chlorine atom is replaced by other functional groups.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the functional groups.
Aplicaciones Científicas De Investigación
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is investigated for its properties in the development of new materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules, serving as a building block in various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, modulating their activity. The naphthoic acid moiety can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Chloropyrimidin-2-yloxy)-1-naphthoic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.
6-(6-Bromopyrimidin-4-yloxy)-1-naphthoic acid: Bromine instead of chlorine, which may affect its reactivity and biological activity.
6-(6-Chloropyrimidin-4-yloxy)-2-naphthoic acid: Similar structure but with the naphthoic acid moiety attached at a different position.
Uniqueness
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of both the pyrimidine and naphthoic acid moieties provides a versatile scaffold for further modifications and applications.
Propiedades
Fórmula molecular |
C15H9ClN2O3 |
|---|---|
Peso molecular |
300.69 g/mol |
Nombre IUPAC |
6-(6-chloropyrimidin-4-yl)oxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O3/c16-13-7-14(18-8-17-13)21-10-4-5-11-9(6-10)2-1-3-12(11)15(19)20/h1-8H,(H,19,20) |
Clave InChI |
JOFFXYPUMCKTDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)OC3=CC(=NC=N3)Cl)C(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















